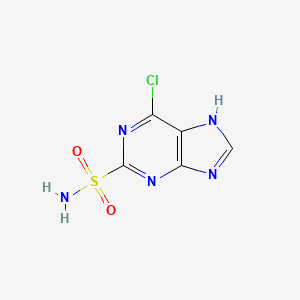![molecular formula C23H25Cl3F3NO B14004741 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol CAS No. 68798-42-5](/img/structure/B14004741.png)
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is a complex organic compound with the molecular formula C23H25Cl3F3NO and a molecular weight of 494.805 g/mol . This compound is characterized by the presence of dichloro, trifluoromethyl, and phenanthrenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, trifluoromethylation, and phenanthrene ring formation. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .
Wissenschaftliche Forschungsanwendungen
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone
- 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]methanol
Uniqueness
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
68798-42-5 |
|---|---|
Molekularformel |
C23H25Cl3F3NO |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C23H24Cl2F3NO.ClH/c1-3-7-29(8-4-2)13-22(30)20-12-19-18(10-15(24)11-21(19)25)17-9-14(23(26,27)28)5-6-16(17)20;/h5-6,9-12,22,30H,3-4,7-8,13H2,1-2H3;1H |
InChI-Schlüssel |
WLBSSAUWVZDMIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
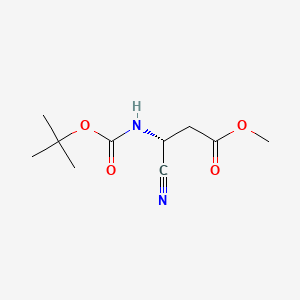
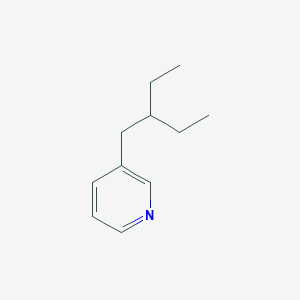
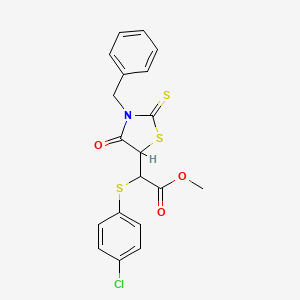
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
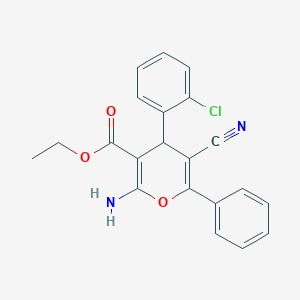
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
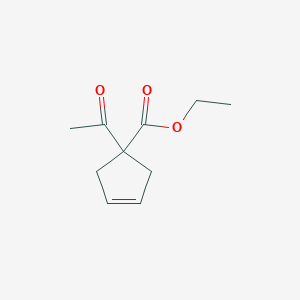
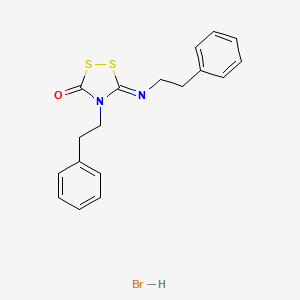
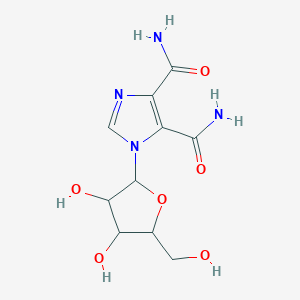
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
